molecular formula C20H12F2O2 B022858 1,3-Bis(4-fluorobenzoyl)benzene CAS No. 108464-88-6

1,3-Bis(4-fluorobenzoyl)benzene

Cat. No.: B022858
CAS No.: 108464-88-6
M. Wt: 322.3 g/mol
InChI Key: PISLKPDKKIDMQT-UHFFFAOYSA-N
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Description

1,3-Bis(4-fluorobenzoyl)benzene is an organic compound with the molecular formula C20H12F2O2. It is a fluorinated building block used in various chemical syntheses. This compound is known for its ability to polymerize with other compounds to form high molecular weight polymers, making it valuable in materials science and polymer chemistry .

Biochemical Analysis

Biochemical Properties

It is known to be used for the synthesis of sulfonated poly (aryl ether ketone)s (SPAEK) copolymers by aromatic nucleophilic polycondensation . This suggests that it may interact with various enzymes and proteins involved in these processes.

Molecular Mechanism

It is known to be involved in the synthesis of SPAEK copolymers , suggesting that it may have binding interactions with biomolecules, and could potentially influence enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-fluorobenzoyl)benzene can be synthesized through aromatic nucleophilic polycondensation. One common method involves the reaction of 4-fluorobenzoyl chloride with 1,3-dihydroxybenzene in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale aromatic nucleophilic polycondensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like N-methyl-2-pyrrolidinone are often employed to facilitate the polymerization process .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-fluorobenzoyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-fluorobenzoyl)benzene is unique due to its dual fluorine substitution, which enhances its reactivity and ability to form high molecular weight polymers. This makes it particularly valuable in the synthesis of advanced materials and polymers compared to its similar compounds .

Properties

IUPAC Name

[3-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2O2/c21-17-8-4-13(5-9-17)19(23)15-2-1-3-16(12-15)20(24)14-6-10-18(22)11-7-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISLKPDKKIDMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350852
Record name 1,3-Bis(4-fluorobenzoyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108464-88-6
Record name 1,3-Bis(4-fluorobenzoyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aluminum trichloride (6.53 g, 49.5 mmol) was added to a solution of isophthaloyl dichloride (5.0 g, 24.8 mmol) in dichloromethane (100 mL). After heating at reflux for 30 min, the monofluorobenzene (2.835 g, 29.5 mmol) was added and stirring was continued at reflux. After stirring over 12 h, the reaction mixture was poured onto the crushed ice. The resulting solution was neutralized with 10% NaOH (100 mL), and extracted with dichloromethane (3×100 mL). The combined organic layer was washed with water, followed by brine and dried over Na2SO4. After the organic layer was concentrated under reduced pressure, purification using flash chromatography (silica gel, hexanes:ethyl acetate, 60:40) afforded 1,3-bis-(4-fluorobenzoyl)benzene 12 (3.37 g, 10.5 mmol) as a white solid in a 42% yield; 1H NMR (500 MHz, CDCl3): δ 8.130 (t, J=1.5 Hz, 1H, ArH), 8.00 (dd, J=7.5 Hz, 1.5 Hz, 1H, ArH), 7.87 (m, 4H, ArH), 7.64 (t, J=8.0 Hz, 1H, ArH), 7.18 (m, 4H, ArH).
Quantity
6.53 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
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Quantity
2.835 g
Type
reactant
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[Compound]
Name
ice
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0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Anhydrous aluminum chloride (160.0 g, 1.20 mol) was added to a stirred solution of isophthaloyl chloride (101.5 g, 0.50 mol) dissolved in fluorobenzene (480.5 g, 5.0 mol) over a five to ten minute period. The mixture was stirred at room temperature for one hour and then maintained at 70°-80° C. for four hours. After cooling, the reaction mixture was poured onto approximately 2000 g of ice containing 100 mL of concentrated hydrochloric acid. The resulting suspension was separated by decantation and washed several times with water. The organic layer was distilled to remove excess fluorobenzene and the solid residue was collected by filtration, washed with water, and dried at 100° C. The crude solid was recrystallized from approximately 1000 mL of toluene to afford 130.5 g (81% yield) of 1,3-bis(4-fluorobenzoyl)benzene; m.p. 177.5°-178.5° C.; 1H NMR (CDCl3) δ 6.8-8.3 (m, 12H, aromatic). Anal. Calcd. for C20H12F2O2 : C, 74.53%; H, 3.75%; F, 11.79%. Found: C, 74.33%; H, 3.59%; F, 11.42%.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
480.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 1,3-Bis(4-fluorobenzoyl)benzene has the molecular formula C20H12F2O2 and a molecular weight of 322.30 g/mol.

A: Researchers commonly use techniques like FTIR, 1H NMR, and 13C NMR to characterize this compound. [, , ] These methods provide information on the presence of functional groups, the arrangement of hydrogen and carbon atoms, and can confirm the successful synthesis of the compound.

A: this compound acts as an activated aromatic difluoride, undergoing nucleophilic aromatic substitution (SNAr) reactions with bisphenol monomers. [, , ] This reactivity is key to its use in synthesizing various poly(arylene ether ketone)s and related polymers.

A: Reaction conditions like solvent, temperature, and the choice of base can significantly influence the polymerization process. [, ] For instance, using different alkali metal carbonates can lead to variations in the polymer's sequence distribution and crystallinity. []

ANone: This monomer serves as a building block for a diverse range of polymers, including:

  • Poly(arylene ether ketone)s (PAEKs) [, , ]
  • Poly(ether ether ketone ketone)s (PEEKKs) [, , , ]
  • Poly(phthalazinone ether ketone ketone)s [, ]
  • Poly(arylene ether benzimidazole)s []
  • Poly(arylene thioether ketone ketone sulfone)s []

ANone: These polymers often exhibit:

  • High thermal stability [, , , ]
  • Good mechanical strength [, , ]
  • Excellent chemical resistance []

A: This monomer is soluble in organic solvents like N-methyl-2-pyrrolidinone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAc), facilitating its use in polymerization reactions. [, , ]

A: Introducing specific structural features, such as pendant groups or different co-monomers, allows for fine-tuning polymer properties like solubility, glass transition temperature, and mechanical strength. [, , ] For instance, incorporating bulky pendant groups can enhance solubility. []

A: These polymers are known for their high thermal stability, with some exhibiting 5% weight loss temperatures exceeding 500°C. [, ] This stability is crucial for applications involving high operating temperatures.

A: The presence of different linkages (ether, ketone, sulfone) and aromatic units influences the polymer's susceptibility to thermal and oxidative degradation. [] Research on structure-property relationships helps in designing polymers with improved stability.

ANone: As with any chemical, appropriate safety data sheets should be consulted. Generally, it's advisable to handle this compound using personal protective equipment in a well-ventilated area.

A: Research into the environmental impact of these materials is ongoing. [] Exploring sustainable synthesis routes, biodegradable polymer designs, and efficient recycling methods are important areas of focus. []

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